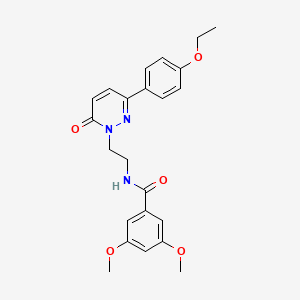

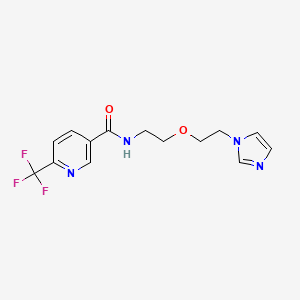

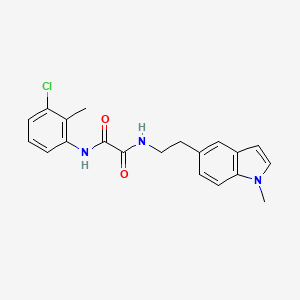

4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is a derivative of tetrahydropyrimidine, a class known for its diverse pharmacological activities and significance in medicinal chemistry. Its complex structure, incorporating various functional groups, suggests a multifaceted approach to synthesis and a rich potential for chemical reactivity and interactions.

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which is facilitated by the use of catalysts like PTSA (p-Toluenesulfonic acid) or through ultrasound-accelerated processes. Such methodologies have been effectively employed to create a range of tetrahydropyrimidine derivatives with varying substituents, demonstrating the versatility and efficiency of these synthetic approaches in constructing complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).

Molecular Structure Analysis

Crystallographic studies of tetrahydropyrimidine derivatives have shown that these compounds can exhibit significant displacements in their ring-substituent atoms, affecting their overall molecular geometry. Intermolecular hydrogen bonding often plays a crucial role in stabilizing their molecular structures, as observed in the isostructural analysis of similar compounds, which highlights the influence of specific substituents on the crystal and molecular structure (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methods for synthesizing tetrahydropyrimidine derivatives, showcasing the versatility of these compounds. One approach involves the ultrasound-accelerated Vilsmeier-Haack reaction, indicating a pathway to synthesize ethyl-1-carbamoyl-4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing their potential for antiplatelet and anticardiac activities (Chatterjee et al., 2010). Another study synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity, highlighting the compound's relevance in medicinal chemistry (Lalpara et al., 2021).

Potential Applications

Antimicrobial and Antifungal Activities

Research into tetrahydropyrimidine derivatives has identified potential antimicrobial and antifungal activities. A study synthesized various dihydropyrimidine derivatives and conducted preliminary pharmacological screenings, which indicated significant antiplatelet activity and moderate anticardiac activity, suggesting potential therapeutic applications (Chatterjee et al., 2010). Moreover, in vitro antidiabetic screening of novel dihydropyrimidine derivatives provided insights into their potential use in treating diabetes, demonstrating the α-amylase inhibition assay's effectiveness (Lalpara et al., 2021).

Cytotoxicity and Anticancer Properties

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, shed light on the compound's potential anticancer properties (Hassan et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-30-17-11-10-14(12-18(17)29-4)20-19(13(2)23-22(27)25-20)21(26)24-15-8-6-7-9-16(15)28-3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINZPDZXVLLDJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)